Trospectomycin
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Overview
Description
Trospectomycin, also known as 6’-n-propylspectinomycin, belongs to the class of aminocyclitol antibiotics. It was initially developed by Pfizer Inc. and exhibits a unique ribosomal binding site. Unlike its parent compound, spectinomycin, this compound has undergone synthetic modifications to enhance its potency and broaden its antibacterial spectrum .
Preparation Methods
Synthetic Routes:: Trospectomycin is a semi-synthetic analog of spectinomycin. Its synthesis involves modifications at both the 3’-position and the 6’-position of the spectinomycin molecule. The synthetic routes are adapted from established methods for the spectinamide and aminomethyl spectinomycin series .
Reaction Conditions:: The specific reaction conditions for this compound synthesis are detailed in the literature . These modifications result in improved antibacterial activity against various bacterial species, including mycobacteria.
Chemical Reactions Analysis
Types of Reactions:: Trospectomycin can undergo various chemical reactions, including oxidation, reduction, and substitution. the most critical modifications occur at the 3’- and 6’-positions.
Common Reagents and Conditions::3’-Modification: Dictates the spectrum of activity. Reagents and conditions vary based on the desired substitution.
6’-Modification: Enhances potency. Specific reagents and conditions are employed for this position.
Major Products:: The major products of this compound synthesis are the modified analogs, such as N-ethylene linked aminomethyl trospectomycins and trospectinamide . These compounds exhibit improved efficacy against Mycobacterium species.
Scientific Research Applications
Trospectomycin finds applications in:
Chemistry: As a tool for studying ribosomal binding sites.
Biology: Investigating bacterial protein synthesis.
Medicine: Potential treatment for bacterial infections.
Industry: Antibiotic development and research.
Mechanism of Action
Trospectomycin exerts its effects by inhibiting the 30S subunit of the bacterial ribosome. By binding to this subunit, it disrupts protein synthesis, ultimately leading to bacterial cell death.
Comparison with Similar Compounds
Trospectomycin stands out due to its unique modifications and enhanced activity. Similar compounds include spectinomycin (its parent compound) and other aminocyclitol antibiotics.
Properties
CAS No. |
88669-04-9 |
---|---|
Molecular Formula |
C17H30N2O7 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one |
InChI |
InChI=1S/C17H30N2O7/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17/h8,10-16,18-19,21-23H,4-7H2,1-3H3/t8-,10-,11+,12+,13+,14-,15-,16+,17+/m1/s1 |
InChI Key |
KHAUBYTYGDOYRU-IRXASZMISA-N |
Isomeric SMILES |
CCCC[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O |
SMILES |
CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |
Canonical SMILES |
CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
trospectomycin trospectomycin sulfate trospectomycin sulphate U 63366 U 63366f U-63366 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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